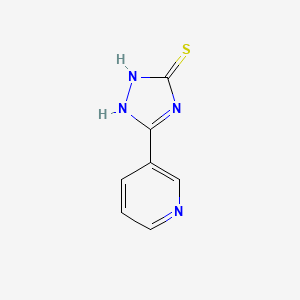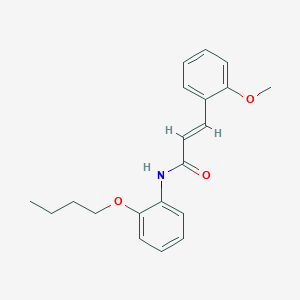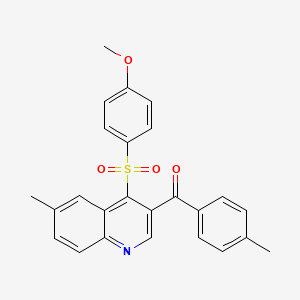
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as pyridines and derivatives . It is a strong basic compound .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized using FT-IR, Laser-Raman, NMR, and UV-vis spectroscopies . Quantum chemical calculations have been performed to investigate the molecular structure (thione-thiol tautomerism), vibrational wavelengths, and other properties .Chemical Reactions Analysis
The compound “this compound” has been characterized by using FT-IR, Laser-Raman, NMR, and UV-vis spectroscopies . Quantum chemical calculations have been performed to investigate the molecular structure (thione-thiol tautomerism), vibrational wavelengths, and other properties .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 178.22 g/mol . It has been characterized using FT-IR, Laser-Raman, NMR, and UV-vis spectroscopies .科学的研究の応用
Spectroscopic Characterization and Quantum Chemical Computations
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol and related molecules have been extensively studied through spectroscopic methods and quantum chemical computations. Gökce et al. (2016) conducted Fourier transform infrared, laser-Raman, nuclear magnetic resonance, and ultraviolet-visible spectra analyses of this molecule. They also performed a detailed molecular geometric structure analysis, vibrational frequencies assessment, and theoretical investigation of natural bond orbitals and non-linear optical properties, finding good agreement with experimental data (Gökce et al., 2016).
Thiol-Thione Tautomeric Analysis
Further research by Gökce et al. (2016) involved thiol-thione tautomeric analysis and additional spectroscopic studies (FT-IR, Laser-Raman, NMR, and UV-vis). Quantum chemical calculations were performed to investigate the molecular structure, vibrational wavenumbers, electronic transition absorption wavelengths, NMR chemical shifts, and HOMOs-LUMOs energies of this molecule's tautomers. The results showed a good correlation between the calculated values and experimental data (Gökce et al., 2016).
Synthesis and Antimicrobial Activities
Bayrak et al. (2009) reported on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide. They explored the reaction of this molecule with various reagents to form different compounds. These compounds were then screened for their antimicrobial activity, revealing that most of the synthesized compounds exhibited good or moderate activity (Bayrak et al., 2009).
Synthesis and Molecular Structure of S-nucleosides
Zhang et al. (2008) described the synthesis of new S-nucleosides of this molecule. They used glycosylation with tetra-O-acetyl-a-D-glucopyranosyl bromide, followed by deacetylation, to produce 3-S-(β-D-glucopyranosyl) derivatives. These compounds were characterized by NMR and elemental analyses, and their crystal structure was determined by X-ray diffraction (Zhang et al., 2008).
Anti-inflammatory Activity Evaluation
Toma et al. (2017) synthesized a series of pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anti-inflammatory activity. They explored various reaction conditions for efficient synthesis and found that certain derivatives demonstrated good anti-inflammatory properties (Toma et al., 2017).
Coordination Complexes Synthesis
Haddad et al. (2013) prepared coordination complexes of this molecule with various metal ions (Ni(II), Cu(II), Zn(II), Cd(II), Sn(II)). They characterized these complexes through various spectroscopic techniques and suggested geometrical structures based on the data obtained (Haddad et al., 2013).
Anticorrosion Properties
Farsak et al. (2017) investigated the anticorrosion effect of a derivative of this molecule for mild steel in hydrochloric acid solution. They found that it significantly inhibited corrosion, providing an efficient protective layer on the steel surface (Farsak et al., 2017).
Safety and Hazards
将来の方向性
While specific future directions for the study of “5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol” are not mentioned in the retrieved papers, research in the field of pyridines and derivatives continues to be an active area of study. This includes the development of new synthetic routes, investigation of their biological activities, and their applications in various fields .
特性
IUPAC Name |
5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYWCADKXYCKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32362-88-2 |
Source


|
| Record name | 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2603126.png)
![(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2603127.png)

![[2-(5-Methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2603131.png)



![2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2603140.png)
![N-(2-cyclohex-1-en-1-ylethyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B2603141.png)

![1-methyl-3-[(4-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2603143.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2603145.png)